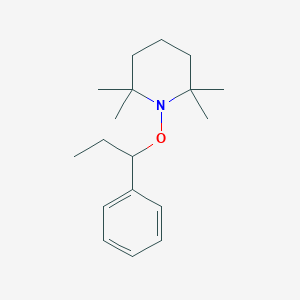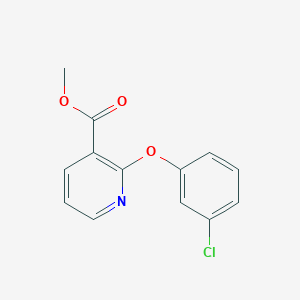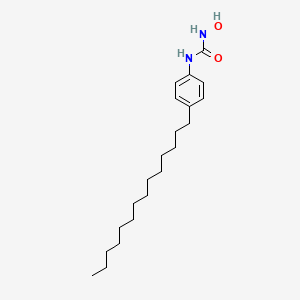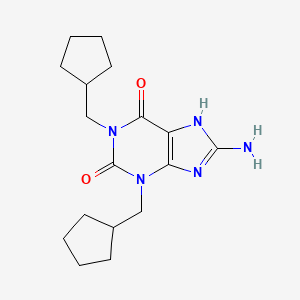![molecular formula C22H16N2O2 B14265489 2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one CAS No. 159451-74-8](/img/structure/B14265489.png)
2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one includes a phthalazinone core with an acetyl group and a biphenyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and phenylboronic acid.
Reaction Conditions:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl group to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one has several scientific research applications:
Mechanism of Action
similar compounds have been shown to exert their effects through the release of nitric oxide, leading to vasodilation and antihypertensive effects . The molecular targets and pathways involved likely include nitric oxide synthase and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(N-substituted)-3H-phthalazin-1,4-diones: Known for their vasodilatory and antihypertensive activities.
1-(N-substituted)2,4,5-trihydropyridazin-3,6-diones: Also exhibit significant biological activities.
Uniqueness
2-Acetyl-4-([1,1’-biphenyl]-4-yl)phthalazin-1(2H)-one is unique due to its specific structural features, including the acetyl group and biphenyl moiety, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
159451-74-8 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-acetyl-4-(4-phenylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C22H16N2O2/c1-15(25)24-22(26)20-10-6-5-9-19(20)21(23-24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
HJJYZLPVRNWWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14265414.png)

![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)



![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
